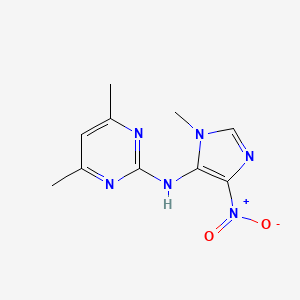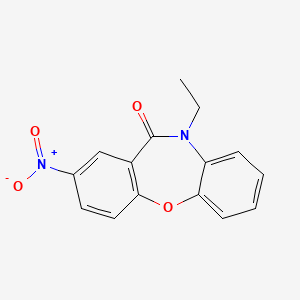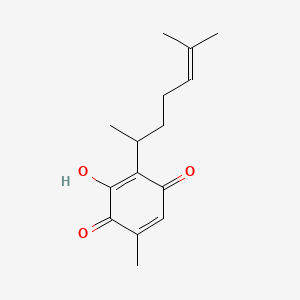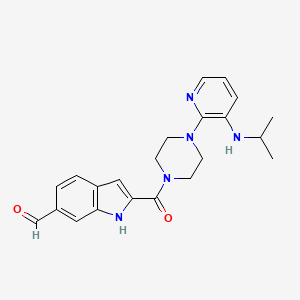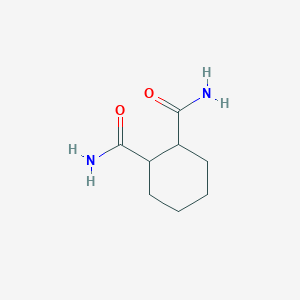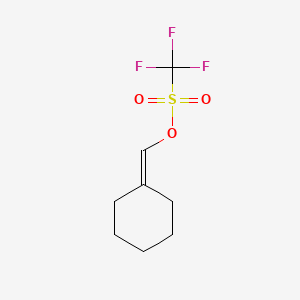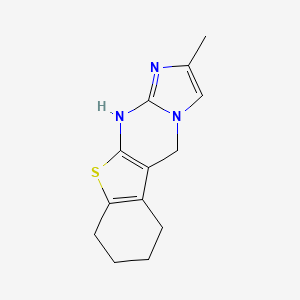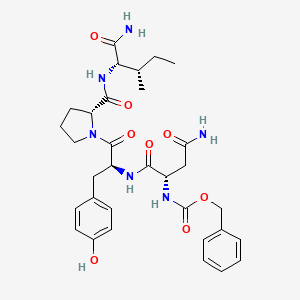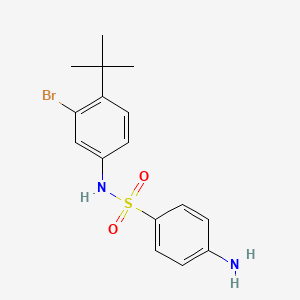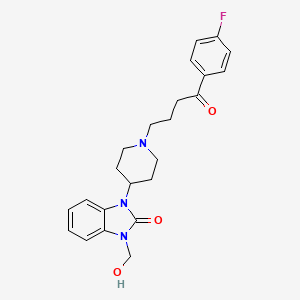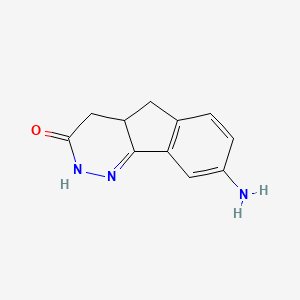
2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,4,4a,5-Tetrahydro-8-amino-3H-indeno(1,2-c)pyridazin-3-one can be compared with other pyridazinone derivatives:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share a similar core structure but differ in their substituents and specific activities, highlighting the versatility and potential of the pyridazinone scaffold.
Propiedades
Número CAS |
114915-67-2 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
8-amino-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H11N3O/c12-8-2-1-6-3-7-4-10(15)13-14-11(7)9(6)5-8/h1-2,5,7H,3-4,12H2,(H,13,15) |
Clave InChI |
SHLKSZCXCGJHBR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)NN=C2C3=C1C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


